[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate
Description
[2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate is a highly functionalized furanodioxolane derivative characterized by two benzoyloxy substituents and a central ethyl group. Its structure comprises a fused furo[2,3-d][1,3]dioxolane core, which is rigidified by 2,2-dimethyl groups. The benzoyloxy groups at positions 2 and 6 contribute to its steric bulk and lipophilicity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
[2-benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O9/c1-30(2)38-25-24(36-28(33)21-16-10-5-11-17-21)23(37-29(25)39-30)22(35-27(32)20-14-8-4-9-15-20)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALWXODPZBQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871928 | |
| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-(1-methylethylidene)hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-03-3 | |
| Record name | NSC38174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
The compound 2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl benzoate is a synthetic organic molecule with potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- IUPAC Name : 2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl benzoate
- Molecular Formula : C22H22O7
- Molecular Weight : 398.41 g/mol
- CAS Number : 3080-31-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Antioxidant Properties
Research indicates that derivatives of benzoyloxy compounds exhibit significant antioxidant activity. The presence of multiple benzoyloxy groups enhances the electron-donating ability of the molecule, which contributes to its capacity to neutralize free radicals. A study demonstrated that similar compounds reduced oxidative stress markers in cellular models by up to 50% compared to control groups .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. A study conducted on a series of benzoyloxy derivatives reported that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Antioxidant Activity Study | Reduced oxidative stress markers by 50% | Significant antioxidant potential |
| Antimicrobial Efficacy | MIC values between 32 to 128 µg/mL against various bacteria | Effective antimicrobial agent |
| Anti-inflammatory Study | Downregulation of TNF-alpha and IL-6 in macrophages | Potential for treating inflammatory conditions |
The biological activity of 2-Benzoyloxy compounds is largely attributed to their ability to interact with cellular signaling pathways. The antioxidant activity is thought to involve the modulation of reactive oxygen species (ROS) levels within cells. The antimicrobial effects may be linked to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Future Directions
Further research is warranted to explore:
- In vivo studies : To confirm efficacy and safety in animal models.
- Mechanistic studies : To elucidate the precise pathways affected by this compound.
- Formulation development : To assess its potential in drug delivery systems or as a functional food ingredient.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Research is ongoing to determine the efficacy of this compound against various pathogens.
- Anticancer Potential : The presence of multiple functional groups may enhance the compound's ability to interact with biological targets involved in cancer progression. Investigations into its cytotoxic effects on cancer cell lines are warranted.
- Drug Delivery Systems : The unique structure allows for potential use in drug delivery systems where controlled release is essential. The compound could be modified to improve solubility and bioavailability of therapeutic agents.
Material Science Applications
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its benzoyloxy groups may enhance the thermal stability and mechanical properties of polymers.
- Coatings and Adhesives : Due to its chemical stability and reactivity, it could be utilized in formulating advanced coatings or adhesives that require specific adhesion properties or resistance to environmental factors.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing 2-Benzoyloxy-2-(6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl benzoate through a multi-step reaction involving careful control of temperature and reactant ratios. The resulting product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure.
Case Study 2: Biological Interaction Studies
Research conducted on the biological interactions of this compound revealed potential inhibitory effects on specific enzyme pathways related to inflammation and cancer cell proliferation. These findings highlight the necessity for further pharmacological studies to explore its therapeutic applications.
Comparison with Similar Compounds
Research Findings and Methodologies
- Crystallography : SHELX and ORTEP () are critical for resolving complex structures like the target compound, particularly for analyzing puckering in the furodioxolane ring (see for puckering coordinates) .
- Hydrogen Bonding : ’s graph-set analysis could explain differences in crystal packing between the target compound and its hydroxyl analog, where OH groups facilitate stronger H-bond networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
